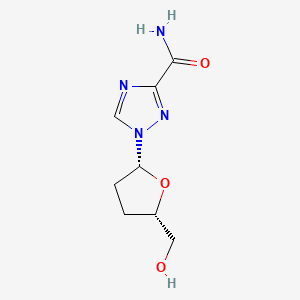
1H-1,2,4-Triazole-3-carboxamide, 1-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-3-carboxamide, 1-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-3-carboxamide, 1-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Amidation reactions: Introduction of the carboxamide group via amidation.
Furan ring formation: Synthesis of the tetrahydrofuran moiety through cyclization of dihydroxy compounds.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Specific details would depend on the scale and desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,4-Triazole-3-carboxamide, 1-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions on the triazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-3-carboxamide, 1-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-3-carboxamide, 1-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- would involve its interaction with specific molecular targets and pathways. This could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Disrupting specific biochemical pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole-3-carboxamide derivatives: Other compounds with similar triazole and carboxamide structures.
Furan derivatives: Compounds containing the tetrahydrofuran moiety.
Uniqueness
1H-1,2,4-Triazole-3-carboxamide, 1-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical properties.
For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary.
Eigenschaften
CAS-Nummer |
114412-66-7 |
|---|---|
Molekularformel |
C8H12N4O3 |
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O3/c9-7(14)8-10-4-12(11-8)6-2-1-5(3-13)15-6/h4-6,13H,1-3H2,(H2,9,14)/t5-,6+/m0/s1 |
InChI-Schlüssel |
CEQVBLRXFOWHHO-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC(=N2)C(=O)N |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC(=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


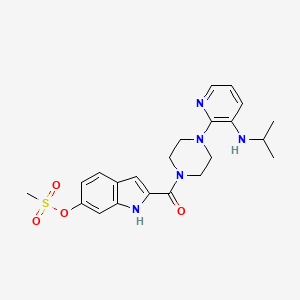
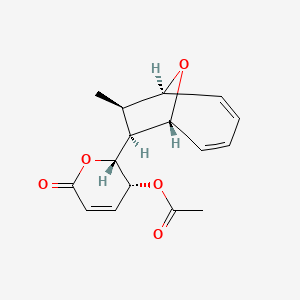

![3,4,5-Tris[(2,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B12788515.png)
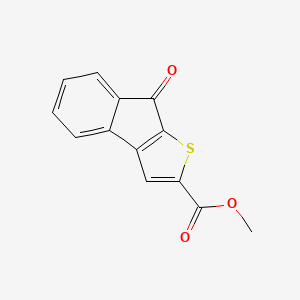

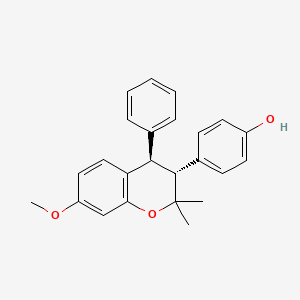
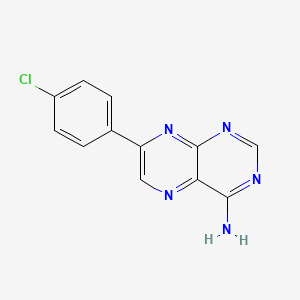
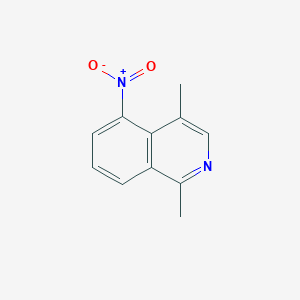

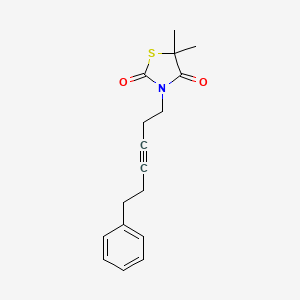
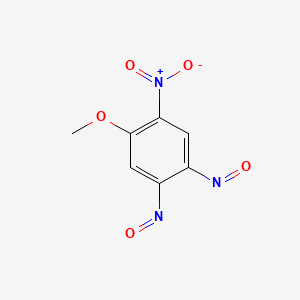
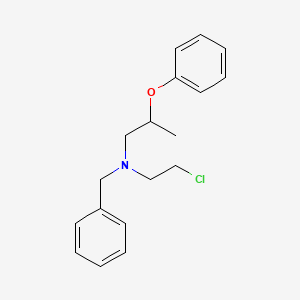
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B12788595.png)
